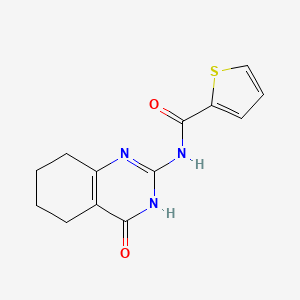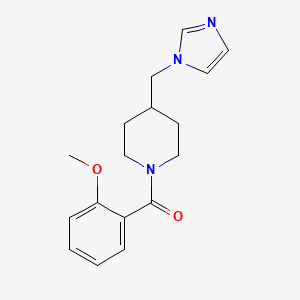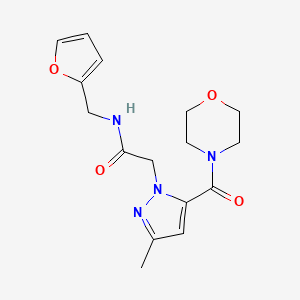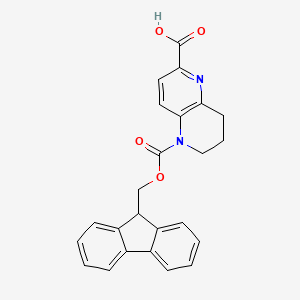![molecular formula C10H7BrCl2N2O2S B3017667 1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 2249316-08-1](/img/structure/B3017667.png)
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized by Bayer Pharmaceuticals in 2001.
Wirkmechanismus
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the IKKβ subunit, which is essential for the activation of the NF-κB pathway. This modification prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and its subsequent activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and induce apoptosis in various cancer cell lines. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to various stimuli. Additionally, this compound 11-7082 has been reported to have anti-angiogenic properties, which may be beneficial in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound 11-7082 also has some limitations. It has been reported to have off-target effects, which may complicate the interpretation of experimental results. Additionally, the covalent modification of IKKβ may lead to the development of resistance to this compound 11-7082 over time.
Zukünftige Richtungen
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole 11-7082 has several potential future directions for scientific research. It may be beneficial in the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. However, further studies are needed to determine its efficacy and safety in humans. Additionally, the development of more specific and potent inhibitors of NF-κB may be beneficial in the treatment of these diseases. Finally, the identification of biomarkers that predict the response to this compound 11-7082 may improve patient selection and treatment outcomes.
Synthesemethoden
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole 11-7082 is synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonamide with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain this compound 11-7082 in its pure form.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. NF-κB is also known to be involved in the development and progression of various diseases such as cancer, autoimmune diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-9(13)8(12)4-7(10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQBDKWDHKOJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)



![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)
![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)
![2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B3017593.png)


![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)